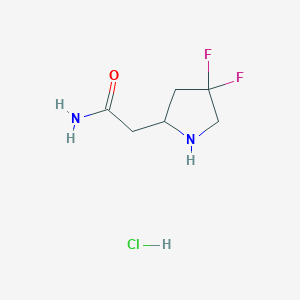2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride
CAS No.: 2460757-14-4
Cat. No.: VC6086961
Molecular Formula: C6H11ClF2N2O
Molecular Weight: 200.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2460757-14-4 |
|---|---|
| Molecular Formula | C6H11ClF2N2O |
| Molecular Weight | 200.61 |
| IUPAC Name | 2-(4,4-difluoropyrrolidin-2-yl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C6H10F2N2O.ClH/c7-6(8)2-4(10-3-6)1-5(9)11;/h4,10H,1-3H2,(H2,9,11);1H |
| Standard InChI Key | QSKFVVSRMUEWAH-UHFFFAOYSA-N |
| SMILES | C1C(NCC1(F)F)CC(=O)N.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Analysis
The core structure of 2-(4,4-difluoropyrrolidin-2-yl)acetamide hydrochloride comprises a five-membered pyrrolidine ring substituted with two fluorine atoms at the 4-position and an acetamide group (-CH2CONH2) at the 2-position. The hydrochloride salt form enhances solubility and stability, a common modification in pharmaceutical intermediates .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂ClF₂N₂O (inferred) |
| Molecular Weight | ~228.64 g/mol (calculated) |
| CAS Number | Not publicly disclosed |
| Density | N/A |
| Melting Point | N/A |
| Solubility | Likely soluble in polar solvents (e.g., water, DMSO) |
| LogP (Partition Coefficient) | Estimated 0.5–1.2 (moderate hydrophilicity) |
The fluorine atoms induce electron-withdrawing effects, potentially influencing the compound’s reactivity and binding affinity in biological systems .
Synthesis and Optimization
Synthetic Routes
While no explicit synthesis protocol for 2-(4,4-difluoropyrrolidin-2-yl)acetamide hydrochloride is documented, analogous compounds suggest a multi-step approach:
-
Pyrrolidine Fluorination:
-
Acetamide Introduction:
-
Salt Formation:
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Fluorination | DAST, CH₂Cl₂, −78°C → RT |
| 2 | Amide Coupling | EDC/HOBt, DMF, RT |
| 3 | Salt Formation | HCl (gaseous), Et₂O |
Challenges in Synthesis
-
Regioselectivity: Ensuring fluorination occurs exclusively at the 4-position requires precise temperature control .
-
Amide Stability: The acetamide group may undergo hydrolysis under acidic or basic conditions, necessitating mild reaction environments .
Physicochemical and Spectroscopic Data
Spectral Characterization
Although experimental data for this compound is scarce, key spectral features can be extrapolated:
-
¹H NMR:
-
Pyrrolidine ring protons: δ 3.2–3.8 ppm (multiplet, J = 10–12 Hz).
-
Acetamide methylene: δ 2.1–2.3 ppm (singlet).
-
-
¹⁹F NMR:
-
IR Spectroscopy:
| Hazard Type | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves and lab coat |
| Inhalation | Use fume hood |
| Storage | Cool, dry place away from light |
Future Directions and Research Gaps
Priority Areas for Study
-
Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.
-
Biological Screening: Testing against kinase targets, GPCRs, and microbial strains.
-
ADMET Profiling: Assessing absorption, distribution, and toxicity in preclinical models.
Collaborative Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume